

# An In-depth Technical Guide to the Thermochemical Properties of Long-Chain Aldehydes

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## Compound of Interest

Compound Name: 2-Tridecylheptadecanal

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This technical guide provides a comprehensive overview of the core thermochemical properties of long-chain aldehydes, targeting researchers, scientists, and professionals in drug development. It details quantitative data, outlines experimental and computational methodologies for their determination, and visualizes key workflows and relationships.

## Core Thermochemical Properties

The thermochemical properties of aldehydes are crucial for understanding their stability, reactivity, and behavior in various chemical processes, including combustion and atmospheric chemistry.<sup>[1][2]</sup> Key properties include the standard enthalpy of formation, heat capacity, and bond dissociation energies.

## Data Presentation

The following tables summarize key quantitative thermochemical data for a series of n-aliphatic aldehydes.

Table 1: Standard Molar Enthalpies of Formation ( $\Delta_f H^\circ$ ) of n-Aldehydes at 298.15 K

Aldehyde	Formula	$\Delta_f H^\circ$ (kcal/mol)	$\Delta_f H^\circ$ (kJ/mol)
Acetaldehyde	C <sub>2</sub> H <sub>4</sub> O	-39.72 ± 0.16	-166.19 ± 0.67
Propanal	C <sub>3</sub> H <sub>6</sub> O	-45.18 ± 1.1	-189.03 ± 4.6
Butanal	C <sub>4</sub> H <sub>8</sub> O	-50.0	-209.2
Pentanal	C <sub>5</sub> H <sub>10</sub> O	-54.61	-228.49
Hexanal	C <sub>6</sub> H <sub>12</sub> O	-59.37	-248.40
Heptanal	C <sub>7</sub> H <sub>14</sub> O	-64.2	-268.61

Data sourced from high-level ab initio calculations and thermodynamic cycles.[1][2]

Table 2: Liquid Heat Capacities (Cp) of n-Aldehydes at 298.2 K

Aldehyde	Formula	Cp (J mol <sup>-1</sup> K <sup>-1</sup> )
Propanal	C <sub>3</sub> H <sub>6</sub> O	121.8
Butanal	C <sub>4</sub> H <sub>8</sub> O	151.1
Pentanal	C <sub>5</sub> H <sub>10</sub> O	179.9
Hexanal	C <sub>6</sub> H <sub>12</sub> O	208.7
Heptanal	C <sub>7</sub> H <sub>14</sub> O	237.9
Octanal	C <sub>8</sub> H <sub>16</sub> O	266.8
Nonanal	C <sub>9</sub> H <sub>18</sub> O	295.4
Decanal	C <sub>10</sub> H <sub>20</sub> O	324.0

Data sourced from calorimetric measurements.[3]

Table 3: Calculated Bond Dissociation Energies (BDEs) at 298.15 K

Aldehyde	Bond Type	BDE (kcal/mol)
Propanal	CH <sub>3</sub> CH <sub>2</sub> -CHO	84.4
Propanal	CH <sub>3</sub> -CH <sub>2</sub> CHO	88.0
Propanal	H-CH(CH <sub>3</sub> )CHO ( $\alpha$ -C-H)	93.3
Propanal	H-CH <sub>2</sub> (CH <sub>3</sub> )CHO ( $\beta$ -C-H)	99.1
Propanal	H-CO(C <sub>2</sub> H <sub>5</sub> ) (aldehydic C-H)	88.6
Butanal	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> -CHO	84.4
Butanal	H-CO(C <sub>3</sub> H <sub>7</sub> ) (aldehydic C-H)	88.6

Data sourced from CBS-APNO level theoretical calculations.

[1][2] The aldehydic C-H bond energy is notably lower than a typical sp<sup>2</sup> C-H bond due to the resonance stabilization of the resulting acyl radical.[4]

## Methodologies for Determining Thermochemical Properties

The data presented above are determined through a combination of experimental techniques and computational methods.

### Experimental Protocols

#### 1. Bomb Calorimetry (Constant Volume Calorimetry)

This is the primary experimental method for determining the enthalpy of combustion ( $\Delta_c H^\circ$ ), from which the standard enthalpy of formation ( $\Delta_f H^\circ$ ) can be derived.[5][6]

- Principle: A known mass of the aldehyde is completely combusted in a high-pressure ( $\approx 3$  MPa) oxygen atmosphere within a sealed container called a "bomb".<sup>[7]</sup> The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely.<sup>[5]</sup> The heat capacity of the entire calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
- Apparatus: The setup consists of a high-strength stainless steel bomb, a water-filled calorimeter vessel, a high-precision thermometer ( $\pm 0.001$  K), a stirrer, and an ignition circuit.<sup>[6]</sup>
- Procedure:
  - A weighed pellet of the liquid aldehyde (often sealed in a capsule) is placed in the bomb.
  - A fuse wire is attached to the electrodes, touching the sample.<sup>[6]</sup>
  - The bomb is sealed, purged of air, and pressurized with pure oxygen.
  - The bomb is submerged in a known quantity of water in the calorimeter.
  - The initial temperature is monitored until a steady rate of change is observed.
  - The sample is ignited via an electrical current through the fuse wire.
  - The temperature is recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The total heat released is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter.<sup>[8]</sup> Corrections are applied for the heat of ignition from the fuse wire and for the formation of acids (e.g., nitric acid from residual nitrogen).<sup>[7]</sup> The experimental energy of combustion ( $\Delta_c U$ ) is then corrected to standard state conditions to find the standard enthalpy of combustion ( $\Delta_c H^\circ$ ).<sup>[7]</sup>

## 2. Photoacoustic Calorimetry (PAC)

PAC is a technique used to determine bond dissociation enthalpies (BDEs) in solution.<sup>[9][10]</sup>

- Principle: A pulsed laser beam is used to photolytically cleave a specific bond in the solute molecule.<sup>[11]</sup> The energy of the photon is greater than the bond energy; the excess energy is rapidly released as heat into the solution.<sup>[11]</sup> This localized heating causes thermal expansion, generating an acoustic wave (a sound wave) that propagates through the solution.<sup>[9]</sup> A sensitive microphone or piezoelectric transducer detects this wave. The amplitude of the acoustic signal is proportional to the amount of heat released.<sup>[11]</sup>
- Apparatus: A pulsed laser, a sample cell, a piezoelectric transducer (microphone), and an oscilloscope or data acquisition system.<sup>[11]</sup>
- Procedure:
  - The sample is dissolved in a suitable solvent and placed in the cell.
  - The solution is irradiated with a laser pulse of a specific wavelength to initiate the bond cleavage.
  - The resulting acoustic wave is detected and recorded.
  - The experiment is calibrated by measuring the signal from a reference compound that converts all absorbed light energy into heat.<sup>[10]</sup>
- Data Analysis: By comparing the signal amplitude from the sample to that of the calibrant, and knowing the energy of the laser photon, the enthalpy of the photochemical reaction can be determined, which is directly related to the bond dissociation enthalpy.<sup>[9]</sup>

## Computational Chemistry Protocols

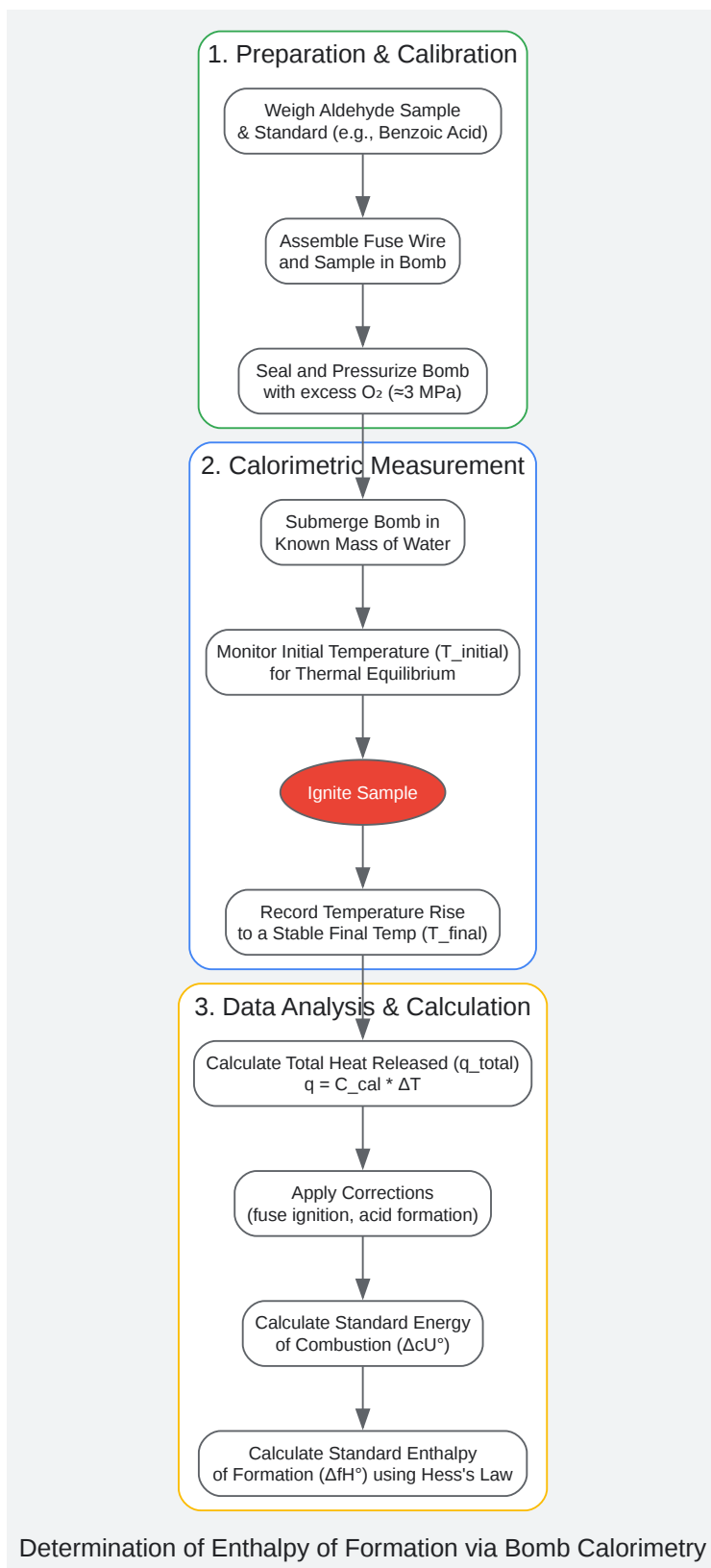
Computational methods, particularly Density Functional Theory (DFT) and high-accuracy composite methods, are vital for calculating thermochemical properties that are difficult to measure experimentally.<sup>[12]</sup><sup>[13]</sup>

- Principle: These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.<sup>[14]</sup> From the calculated energies, thermochemical properties like enthalpy of formation and bond dissociation energies can be derived.<sup>[15]</sup>

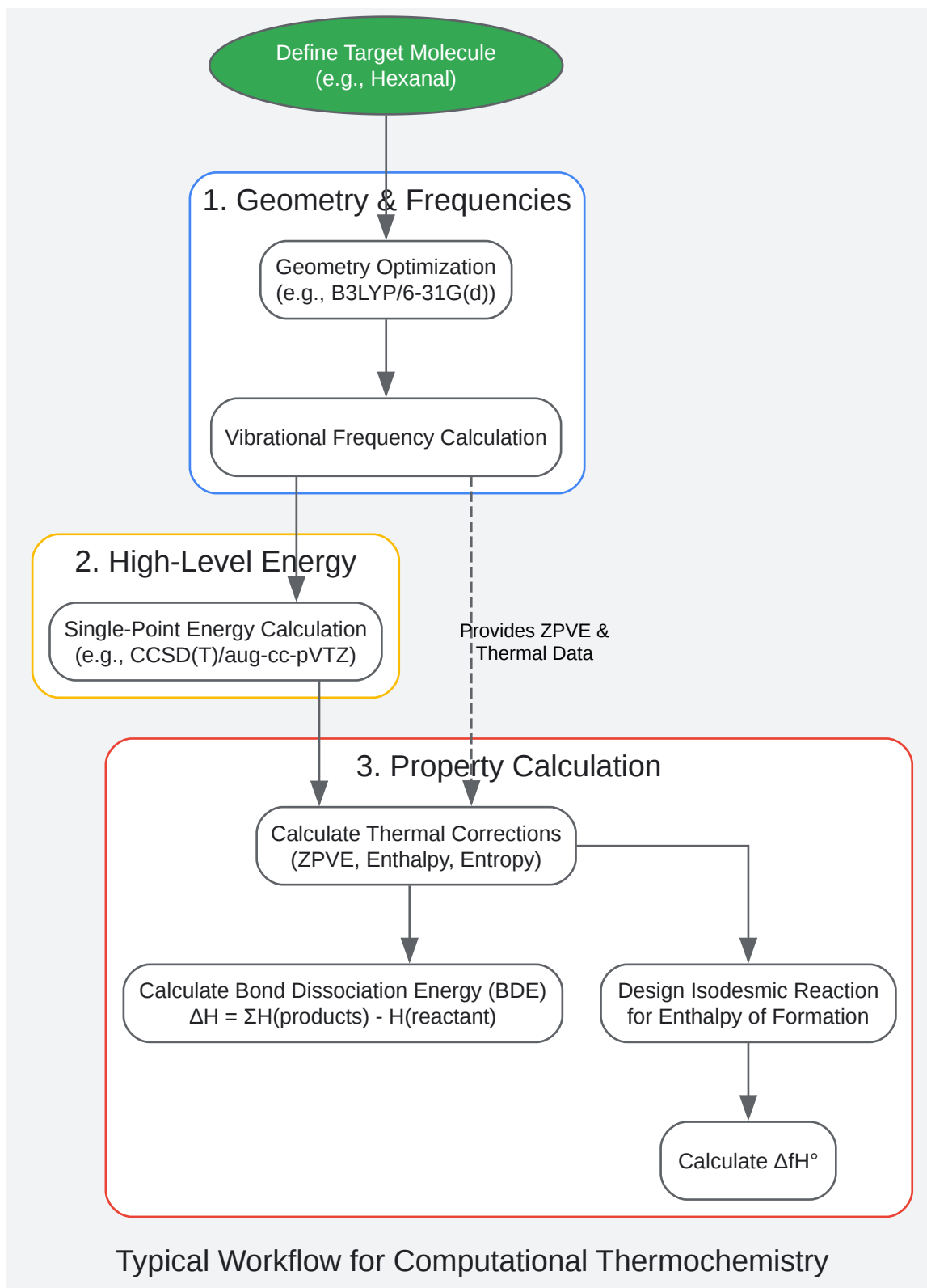
- Methods:
  - Density Functional Theory (DFT): A widely used method that calculates the electronic energy based on the electron density, offering a good balance of accuracy and computational cost.[\[12\]](#) Functionals like B3LYP and M06-2X are common.[\[16\]](#)[\[17\]](#)
  - Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that approximate a very high-level calculation by combining results from several lower-level calculations.[\[18\]](#) [\[19\]](#) They involve geometry optimization, frequency calculations, and single-point energy calculations with different levels of theory and basis sets to achieve high accuracy (often within 1 kcal/mol of experimental values).[\[18\]](#)
- Typical Workflow:
  - Geometry Optimization: The 3D structure of the aldehyde and its radical fragments are optimized to find the lowest energy conformation. This is often done using a method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[\[18\]](#)
  - Vibrational Frequency Calculation: This is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[\[15\]](#)
  - High-Accuracy Single-Point Energy Calculation: A more computationally expensive, higher-level method (e.g., CCSD(T)) with a larger basis set is used on the optimized geometry to obtain a more accurate electronic energy.[\[18\]](#)
  - Property Calculation:
    - Bond Dissociation Energy (BDE): Calculated as the enthalpy difference between the products (the two radicals) and the reactant (the parent aldehyde).
    - Enthalpy of Formation ( $\Delta_f H^\circ$ ): Often calculated using isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for cancellation of errors in the calculation and yields a more accurate  $\Delta_f H^\circ$  for the target molecule.[\[1\]](#)[\[13\]](#)

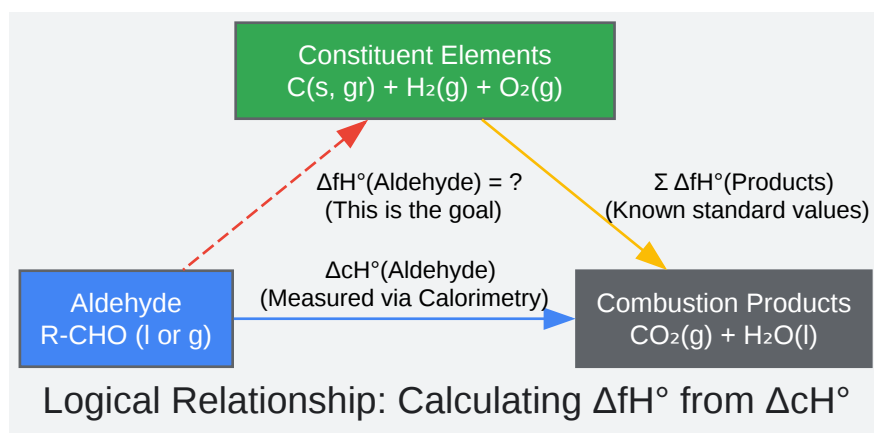
## Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in thermochemical studies.









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